1-(2-Bromophenyl)-4-methylpentan-2-one
Overview
Description
1-(2-Bromophenyl)-4-methylpentan-2-one is a useful research compound. Its molecular formula is C12H15BrO and its molecular weight is 255.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Functionalized Compounds : Research has focused on the synthesis of unsymmetrical mono-carbonyl curcuminoids and their characterization using techniques like NMR, FT-IR, UV-Vis, and X-ray diffraction. These compounds, including derivatives of 1-(2-Bromophenyl)-4-methylpentan-2-one, have potential applications in material science due to their interesting optical and electronic properties (Khalid et al., 2020).
Study of Electron Capture Processes : This compound has been studied in the context of electron capture processes in organic halides. Understanding these processes is crucial for applications in fields like radiation chemistry and photochemistry (Bertin & Hamill, 1964).
Preparation of Model Compounds for Polymers : It's been used in the preparation of model compounds for polymers like poly(4-bromostyrene), providing insight into the structure and behavior of these polymers (Nguyên‐Trân, Lauprêtre, & Jasse, 1980).
Conformational Analysis : The compound has been analyzed for its conformations in different states (liquid, solid) using infrared and Raman spectroscopy. This analysis is crucial for understanding its chemical behavior and potential applications (Crowder & Jaiswal, 1983).
Spectrophotometric Determination : Its derivative, 4-methylpentan-2-one, has been used in the spectrophotometric determination of metals, indicating its potential application in analytical chemistry (Singh, Kumar, & Katyal, 1985).
properties
IUPAC Name |
1-(2-bromophenyl)-4-methylpentan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-9(2)7-11(14)8-10-5-3-4-6-12(10)13/h3-6,9H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFWUQNUTZQHSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)CC1=CC=CC=C1Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)-4-methylpentan-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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